molecular formula C32H37N7O8 B12110119 Cbz-DL-Phe-DL-Phe-DL-Arg(NO2)(NO2)-OH

Cbz-DL-Phe-DL-Phe-DL-Arg(NO2)(NO2)-OH

Cat. No.: B12110119
M. Wt: 647.7 g/mol
InChI Key: PLIRYKDNZJXVRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cbz-DL-Phe-DL-Phe-DL-Arg(NO2)(NO2)-OH is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This particular compound includes carbobenzoxy (Cbz) protecting groups and nitro (NO2) groups, which are often used in peptide synthesis to protect functional groups during reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-DL-Phe-DL-Phe-DL-Arg(NO2)(NO2)-OH typically involves the stepwise addition of amino acids to form the peptide chain. The process may include:

    Protection of Functional Groups: Protecting groups like Cbz are used to prevent unwanted reactions.

    Coupling Reactions: Amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Deprotection: Removal of protecting groups using reagents like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production may involve automated peptide synthesizers, which streamline the process by automating the addition and removal of protecting groups and the coupling of amino acids.

Chemical Reactions Analysis

Types of Reactions

Cbz-DL-Phe-DL-Phe-DL-Arg(NO2)(NO2)-OH can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines.

    Reduction: The peptide bonds can be hydrolyzed under acidic or basic conditions.

    Substitution: Functional groups can be substituted with other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups would yield amines.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex peptides.

    Biology: Studied for its interactions with enzymes and receptors.

    Medicine: Potential therapeutic applications due to its peptide nature.

    Industry: Used in the development of peptide-based materials and drugs.

Mechanism of Action

The mechanism of action of Cbz-DL-Phe-DL-Phe-DL-Arg(NO2)(NO2)-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups may play a role in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Cbz-DL-Phe-DL-Phe-DL-Arg-OH: Lacks the nitro groups, which may affect its reactivity.

    Cbz-DL-Phe-DL-Phe-DL-Lys(NO2)(NO2)-OH: Similar structure but with lysine instead of arginine.

Uniqueness

Cbz-DL-Phe-DL-Phe-DL-Arg(NO2)(NO2)-OH is unique due to the presence of both Cbz protecting groups and nitro groups, which may confer specific reactivity and binding properties.

Properties

Molecular Formula

C32H37N7O8

Molecular Weight

647.7 g/mol

IUPAC Name

5-[[amino(nitramido)methylidene]amino]-2-[[3-phenyl-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]pentanoic acid

InChI

InChI=1S/C32H37N7O8/c33-31(38-39(45)46)34-18-10-17-25(30(42)43)35-28(40)26(19-22-11-4-1-5-12-22)36-29(41)27(20-23-13-6-2-7-14-23)37-32(44)47-21-24-15-8-3-9-16-24/h1-9,11-16,25-27H,10,17-21H2,(H,35,40)(H,36,41)(H,37,44)(H,42,43)(H3,33,34,38)

InChI Key

PLIRYKDNZJXVRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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